2-Cyclopentyloxirane

Catalog No.
S1972159
CAS No.
88301-26-2
M.F
C7H12O
M. Wt
112.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cyclopentyloxirane

CAS Number

88301-26-2

Product Name

2-Cyclopentyloxirane

IUPAC Name

2-cyclopentyloxirane

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

InChI

InChI=1S/C7H12O/c1-2-4-6(3-1)7-5-8-7/h6-7H,1-5H2

InChI Key

JFFFDMRLXIJHEF-UHFFFAOYSA-N

SMILES

C1CCC(C1)C2CO2

Canonical SMILES

C1CCC(C1)C2CO2

Organic Synthesis

Due to its reactive three-membered ring structure, 2-cyclopentyloxirane can act as a valuable intermediate in organic synthesis. Researchers have explored its use in the preparation of various complex molecules, including:

  • Polycyclic ethers: 2-Cyclopentyloxirane can be a building block for synthesizing larger cyclic ethers with unique properties. For instance, a study published in the Journal of Organic Chemistry describes its utilization in the synthesis of bridged polyethers with potential antibiotic activity [].
  • Alcohols and diols: Cleaving the epoxide ring of 2-cyclopentyloxirane under controlled conditions can lead to the formation of various alcohols and diols. A scientific article in Tetrahedron Letters details a method for regio- and stereoselective ring-opening of 2-cyclopentyloxirane to obtain specific diol products [].

Material Science

The unique ring structure and reactivity of 2-cyclopentyloxirane have led to investigations into its potential applications in material science. Some areas of exploration include:

  • Polymer synthesis: 2-Cyclopentyloxirane can be incorporated into polymer chains, potentially influencing properties like flexibility and stability. A research paper published in the European Polymer Journal discusses the copolymerization of 2-cyclopentyloxirane with other monomers to create novel polymeric materials [].
  • Fire retardants: Studies suggest that molecules containing oxirane rings can exhibit flame-retardant properties. Researchers are exploring the potential of 2-cyclopentyloxirane as a component in fire-resistant materials [].

2-Cyclopentyloxirane features an epoxide functional group, which makes it highly reactive. The presence of the cyclopentyl substituent can influence its chemical behavior, particularly in terms of ring-opening reactions. The compound can be represented structurally as follows:

  • Structural Formula:
    • SMILES: C1CCC(C1)C2CO2
    • InChI: InChI=1S/C7H12O/c1-2-4-6(3-1)5-7-8-5/h1-7H2

, primarily involving the ring-opening of the epoxide. Common reaction pathways include:

  • Nucleophilic Attack: Nucleophiles such as alcohols, amines, and Grignard reagents can attack the epoxide, leading to the formation of alcohols or other functionalized products .
  • Ring-opening Reactions: Under acidic or basic conditions, the epoxide ring can open to yield diols or other derivatives depending on the nucleophile used .

For example, when reacted with ethyllithium, 2-cyclopentyloxirane can yield products through nucleophilic substitution mechanisms .

Research on the biological activity of 2-cyclopentyloxirane is limited, but compounds with similar structures often exhibit interesting pharmacological properties. Epoxides are known to interact with various biological targets due to their electrophilic nature, potentially leading to cytotoxic effects or serving as intermediates in drug metabolism. Further studies would be necessary to elucidate specific biological activities related to 2-cyclopentyloxirane.

Several methods exist for synthesizing 2-cyclopentyloxirane:

  • Epoxidation of Cyclopentene: One common approach involves the epoxidation of cyclopentene using peracids (e.g., m-chloroperbenzoic acid) under controlled conditions.
  • Cyclization Reactions: Another method includes cyclization reactions of appropriate precursors that contain both alkene and alcohol functionalities.

These methods allow for the efficient production of 2-cyclopentyloxirane with varying degrees of selectivity and yield.

2-Cyclopentyloxirane has potential applications in:

  • Organic Synthesis: As a versatile building block in organic chemistry, it can be used to synthesize more complex molecules.
  • Pharmaceutical Development: Its reactivity may allow for the development of novel therapeutic agents through modifications and functionalization.

Several compounds share structural similarities with 2-cyclopentyloxirane. Here is a comparison highlighting their uniqueness:

Compound NameStructure TypeKey Features
1,2-EpoxycyclohexaneCyclic EtherLarger ring size; different reactivity profile
Propylene OxideCyclic EtherSmaller ring; widely used in industrial applications
2-Methyl-1,3-oxazolidineHeterocyclic CompoundContains nitrogen; different biological activities

While all these compounds contain epoxide groups, 2-cyclopentyloxirane's unique cyclopentyl substituent influences its chemical reactivity and potential applications in ways that differ from its analogs.

XLogP3

1.7

Dates

Modify: 2024-04-15

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